Allylidenetriphenylphosphorane

Description

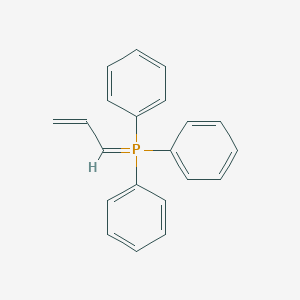

Structure

3D Structure

Properties

IUPAC Name |

triphenyl(prop-2-enylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-18H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXDDSBSRMDZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333290 | |

| Record name | Triphenyl(prop-2-en-1-ylidene)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15935-94-1 | |

| Record name | Triphenyl(prop-2-en-1-ylidene)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Allylidenetriphenylphosphorane: Structural Dynamics, Resonance Properties, and Advanced Synthetic Applications

Executive Summary

Allylidenetriphenylphosphorane ( Ph3P=CH-CH=CH2 ) is a highly versatile, semi-stabilized phosphorus ylide utilized extensively in advanced organic synthesis and drug development. Bridging the reactivity gap between highly reactive unstabilized ylides and sluggish stabilized ylides, this reagent offers unique bifunctional capabilities. This whitepaper provides an in-depth mechanistic analysis of its electronic architecture, stereochemical behavior, and self-validating protocols for its preparation and application in complex molecule construction.

Electronic Architecture & Resonance Dynamics

The reactivity of allylidenetriphenylphosphorane is governed by its unique electronic distribution. While often drawn in its neutral "ylene" form ( Ph3P=C ), the molecule exists predominantly as a zwitterionic "ylide" ( Ph3P+−C− ).

The Orbital Overlap Paradigm

The dominance of the zwitterionic form is a direct consequence of quantum mechanical constraints. There is a substantial volumetric and energetic mismatch between the 3p orbital of the phosphorus atom and the 2p orbital of the adjacent carbon atom. This geometric disparity prevents effective π -bond formation, leading to poor orbital overlap and forcing the molecule to adopt a highly polarized, charge-separated state[1].

Extended Allylic Delocalization

Unlike simple alkyl ylides, allylidenetriphenylphosphorane features an extended π -system. The negative charge localized on the α -carbon is stabilized via resonance, delocalizing across the double bond to the γ -carbon. This creates a highly conjugated system with two distinct nucleophilic centers, allowing the molecule to act as a bifunctional reagent in complex annulation cascades[2].

Caption: Resonance structures of allylidenetriphenylphosphorane highlighting α and γ nucleophilic centers.

Stereochemical Paradigms in Olefination

In the Wittig reaction, a phosphorus ylide adds to an aldehyde or ketone to form a four-membered oxaphosphetane intermediate, which spontaneously decomposes to yield an alkene and triphenylphosphine oxide[3]. The stereochemistry of the resulting alkene is strictly dictated by the electronic nature of the ylide.

Because the allylic system provides moderate resonance stabilization—less than an electron-withdrawing ester but more than a simple alkyl group—allylidenetriphenylphosphorane is classified as a semi-stabilized ylide . Consequently, the energy difference between the erythro and threo oxaphosphetane transition states is marginal, leading to a lack of strict kinetic or thermodynamic control[4].

Quantitative Comparison of Ylide Reactivity

| Ylide Classification | Substituent Type | Resonance Stabilization | Predominant Wittig Stereoselectivity | Representative Example |

| Unstabilized | Alkyl | None | Z-Alkene (Kinetic Control) | Methylenetriphenylphosphorane |

| Semi-Stabilized | Allyl / Aryl | Moderate (Conjugation) | E/Z Mixture | Allylidenetriphenylphosphorane |

| Stabilized | Carbonyl / Ester | High (Electron Withdrawing) | E-Alkene (Thermodynamic Control) | (Carbethoxymethylene)triphenylphosphorane |

Causality Note: To overcome the poor E/Z selectivity inherent to semi-stabilized ylides[4], drug development chemists often employ the Schlosser modification . By adding a strong base (e.g., phenyllithium) at low temperatures, the intermediate betaine is deprotonated and allowed to equilibrate to the more thermodynamically stable threo configuration, artificially driving the reaction toward the E-alkene.

Self-Validating Experimental Methodology

The synthesis and utilization of allylidenetriphenylphosphorane must be executed under rigorously anhydrous conditions. The following protocol is designed as a self-validating system, utilizing physical and visual cues to confirm reaction progress without the immediate need for spectroscopic sampling.

Phase 1: Synthesis of Allyltriphenylphosphonium Bromide

-

Reagent Preparation: Dissolve triphenylphosphine (1.05 eq) in anhydrous toluene under a nitrogen atmosphere.

-

Alkylation: Add allyl bromide (1.0 eq) dropwise at room temperature. Heat the mixture to reflux for 12 hours.

-

Isolation: Cool the mixture to 0 °C. Filter the resulting dense white precipitate, wash with cold toluene, and dry under vacuum.

-

Causality & Validation: Toluene is specifically chosen because the neutral starting materials are highly soluble, whereas the resulting ionic phosphonium salt is highly polar and completely insoluble. The spontaneous formation of the white precipitate drives the SN2 reaction to completion via Le Chatelier's principle.

-

Analytical Confirmation: 31P NMR of the isolated solid will show a characteristic downfield shift to approximately +21 ppm, confirming complete conversion from free PPh3 (-5 ppm)[5].

Phase 2: Ylide Generation and Olefination

-

Suspension: Suspend the purified allyltriphenylphosphonium bromide in anhydrous THF under nitrogen. Cool to 0 °C.

-

Deprotonation: Dropwise add Sodium hexamethyldisilazide (NaHMDS) (1.0 eq). Stir for 30 minutes.

-

Electrophile Addition: Add the target aldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature.

-

Causality & Validation: The addition of the base strips the acidic α -proton. The solution will immediately transition from a colorless suspension to a deep, vibrant orange/red homogeneous solution . This chromochromic shift is a direct macroscopic readout of the extended π -conjugation lowering the HOMO-LUMO energy gap, visually validating successful ylide generation.

Caption: Experimental workflow for the synthesis and divergent synthetic application of the allylic ylide.

Advanced Synthetic Applications

Beyond standard Wittig olefinations to form skipped dienes[6], the extended resonance of allylidenetriphenylphosphorane unlocks advanced topological constructions in drug discovery.

Because the γ -carbon carries partial negative charge, the ylide acts as a bifunctional reagent . When reacted with α,β -unsaturated ketones or α -bromo ketones in the presence of mild bases like Cs2CO3 , the ylide undergoes a stepwise alkylation at the γ -position. This is immediately followed by an intramolecular Wittig reaction at the α -position, resulting in a highly efficient [3+2] annulation that yields densely substituted cyclopentenones,[2]. This methodology is critical for synthesizing the core scaffolds of various bioactive natural products and prostaglandins.

Sources

- 1. reddit.com [reddit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Triphenyl(propyl)phosphonium iodide | 14350-50-6 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalyst-free synthesis of skipped dienes from phosphorus ylides, allylic carbonates, and aldehydes via a one-pot SN2' allylation-Wittig strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of wittig reaction with allylidenetriphenylphosphorane

An In-depth Technical Guide: The Mechanism of the Wittig Reaction with Allylidenetriphenylphosphorane

Introduction: The Enduring Power of Carbonyl Olefination

The Wittig reaction, a cornerstone of modern organic synthesis, provides an unparalleled method for the stereospecific conversion of aldehydes and ketones into alkenes.[1][2] Discovered by Georg Wittig in 1954, this Nobel Prize-winning transformation hinges on the reaction of a carbonyl compound with a phosphorus ylide, also known as a phosphorane.[1][3] Its power lies in the unambiguous placement of the new carbon-carbon double bond, forming it precisely where the carbonyl group once resided.[3][4]

While the reaction is broadly applicable, the stereochemical outcome is exquisitely sensitive to the nature of the ylide. Ylides are generally classified as non-stabilized, stabilized, or semi-stabilized, based on the electronic properties of the substituents on the carbanionic carbon.[4][5] This guide moves beyond a general overview to provide a detailed mechanistic exploration of the Wittig reaction employing allylidenetriphenylphosphorane , a quintessential example of a semi-stabilized ylide. For researchers and drug development professionals, understanding the nuances of this ylide class is critical for predicting and controlling the formation of complex diene structures, which are prevalent motifs in natural products and pharmaceutical agents.

Part 1: Deconstructing the Modern Wittig Mechanism

The mechanism of the Wittig reaction has been a subject of extensive debate and refinement over decades.[6][7] Early proposals centered on a stepwise pathway involving a zwitterionic intermediate known as a betaine.[8][9] However, a wealth of experimental and computational evidence, particularly from reactions conducted under salt-free conditions, has led to a revised and now widely accepted model.[6][10][11]

The contemporary understanding posits that the reaction proceeds via a concerted, asynchronous [2+2] cycloaddition between the ylide and the carbonyl compound.[12][13] This directly forms a four-membered heterocyclic intermediate, the oxaphosphetane (OPA) , bypassing the betaine as a discrete, observable intermediate.[10][14] The stereochemistry of the final alkene product is determined at this crucial cycloaddition step. The oxaphosphetane then undergoes a syn-cycloreversion to yield the alkene and the highly stable triphenylphosphine oxide byproduct, the formation of which provides the thermodynamic driving force for the reaction.[2][15][16]

It is critical to note that the presence of lithium salts (a common byproduct when using organolithium bases for ylide generation) can significantly influence the reaction pathway, potentially stabilizing betaine-like intermediates and altering the stereochemical outcome.[6][10][13] Therefore, discussions of the "true" mechanism often specify "salt-free" conditions.[6][13]

Part 2: The Unique Character of Allylidenetriphenylphosphorane

Allylidenetriphenylphosphorane (Ph₃P=CH-CH=CH₂) falls into the category of a semi-stabilized ylide.[4] The vinyl group attached to the ylidic carbon can delocalize the negative charge to a moderate extent, rendering the ylide less reactive than a simple alkyl (non-stabilized) ylide but more reactive than an ester-substituted (stabilized) ylide.

This intermediate level of stabilization has profound consequences for stereoselectivity.

-

Non-stabilized ylides (e.g., R=alkyl) react rapidly and irreversibly under kinetic control to predominantly form (Z)-alkenes.[4][15]

-

Stabilized ylides (e.g., R=CO₂Et) react more slowly, often reversibly, allowing for equilibration to the thermodynamically favored intermediate, which leads to (E)-alkenes.[4][15]

-

Semi-stabilized ylides , such as allylidenetriphenylphosphorane, occupy a middle ground. The cycloaddition step is typically under kinetic control, but the energy difference between the transition states leading to the cis- and trans-oxaphosphetanes is often small.[17][18] This results in the formation of a mixture of (E)- and (Z)-dienes, with selectivity being highly dependent on the specific substrates and reaction conditions.[4][19]

The core mechanistic pathway for the reaction of allylidenetriphenylphosphorane with an aldehyde is depicted below. The key to the stereochemical outcome lies in the relative energies of the two competing transition states, TS-1 (Puckered) and TS-2 (Planar) . An intricate balance of 1,2- and 1,3-steric interactions between the aldehyde substituent (R), the ylide's vinyl group, and the phenyl groups on phosphorus determines which pathway is favored.[17][20]

Part 3: A Field-Validated Experimental Protocol

This protocol describes a representative procedure for the olefination of an aldehyde with allylidenetriphenylphosphorane. Every step is designed as part of a self-validating system, where careful execution ensures reproducibility and minimizes side reactions.

Objective: Synthesize a 1,3-diene from an aldehyde and allyltriphenylphosphonium bromide.

Materials:

-

Allyltriphenylphosphonium bromide (Phosphonium Salt)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes (Base)

-

Aldehyde (e.g., Benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard workup and purification reagents (diethyl ether, brine, anhydrous magnesium sulfate, silica gel).

Causality Note: Absolute exclusion of water and oxygen is paramount. The phosphonium ylide is a strong base and nucleophile that is readily protonated by water or oxidized by air. All glassware must be flame-dried under vacuum, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.[8]

Step-by-Step Methodology

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and an argon inlet.

-

Ylide Generation (In Situ):

-

Suspend allyltriphenylphosphonium bromide (1.05 equivalents) in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.

-

Cool the resulting slurry to 0 °C using an ice-water bath.

-

Causality: Cooling prevents potential side reactions during the exothermic deprotonation.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe over 10 minutes. A deep red or orange color should develop, indicating the formation of the ylide.

-

Causality: The acidic proton alpha to the phosphonium cation is removed by the strong base to form the nucleophilic ylide.[2]

-

Stir the mixture at 0 °C for an additional 30 minutes to ensure complete ylide formation.

-

-

Olefination Reaction:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperature is crucial for controlling the rate of addition and maximizing kinetic selectivity, even if that selectivity is modest.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise over 15 minutes.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Causality: This protonates any remaining ylide and hydrolyzes alkoxide species.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Causality: This standard extraction procedure removes water-soluble salts and the THF solvent.

-

Purify the crude residue by flash column chromatography on silica gel. The non-polar diene product will elute before the highly polar triphenylphosphine oxide byproduct.

-

Causality: The significant polarity difference between the desired alkene and the phosphine oxide byproduct is the basis for their chromatographic separation.[4]

-

Part 4: Quantitative Data Summary

The stereoselectivity of the Wittig reaction with allylidenetriphenylphosphorane is highly substrate-dependent. The following table summarizes representative outcomes, illustrating the typical trend of poor to moderate selectivity.

| Aldehyde Substrate | Typical Yield (%) | (E)-Diene : (Z)-Diene Ratio | Key Observations & References |

| Benzaldehyde (Aromatic) | 70-85% | ~ 60:40 to 75:25 | Aromatic aldehydes often show a slight preference for the (E)-isomer.[4][21] |

| Cyclohexanecarboxaldehyde (Sterically Hindered Aliphatic) | 65-80% | ~ 80:20 to 90:10 | Increased steric bulk on the aldehyde can favor the formation of the (E)-isomer.[22] |

| Heptanal (Unbranched Aliphatic) | 75-90% | ~ 50:50 to 65:35 | Linear aliphatic aldehydes often exhibit very poor stereoselectivity.[4][21] |

| Cinnamaldehyde (α,β-Unsaturated) | 60-75% | > 95:5 (E,E) | The reaction with α,β-unsaturated aldehydes typically yields the conjugated (E,E)-triene with high selectivity.[23] |

Conclusion

The reaction of allylidenetriphenylphosphorane exemplifies the mechanistic subtleties of the semi-stabilized Wittig olefination. While the overarching pathway follows the modern [2+2] cycloaddition model to form a key oxaphosphetane intermediate, the stereochemical outcome is dictated by a fine balance of steric forces in the transition state. This typically leads to mixtures of (E)- and (Z)-dienes, a critical consideration for any synthetic campaign. For the drug development professional and research scientist, a firm grasp of this mechanism is not merely academic; it is essential for designing rational synthetic routes, predicting product distributions, and troubleshooting complex chemical transformations where stereochemical purity is paramount.

References

-

Gale, P. A. (2019, October 18). Dissection of the Mechanism of the Wittig Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2023, August 10). 8.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

Singleton, D. A., et al. (2014, September 11). Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

-

Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Fiveable. (2025, August 15). Oxaphosphetane Formation: Organic Chemistry Study Guide. Retrieved from [Link]

-

Domingo, L. R., & Rios-Gutiérrez, M. (2020, April 15). A Close Look to the Oxaphosphetane Formation along the Wittig Reaction: A [2+2] Cycloaddition?. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2010). Wittig Olefination between Phosphine, Aldehyde, and Allylic Carbonate. Retrieved from [Link]

-

Robiette, R., et al. (2006, January 27). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. Retrieved from [Link]

-

Harvey, J. N., & Vedejs, E. (2013, August 28). Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Li, X., He, S., & Song, Q. (n.d.). Substituents' influence on stereoselectivity and proposed mechanism. ResearchGate. Retrieved from [Link]

-

Hatanaka, M. (2010, June). ChemInform Abstract: Allylidenetriphenylphosphorane as a Bifunctional Reagent. ChemInform. Retrieved from [Link]

-

Robiette, R., et al. (2006, February 22). Reactivity and selectivity in the Wittig reaction: a computational study. PubMed. Retrieved from [Link]

-

Zhou, R., et al. (2010, March 5). Wittig olefination between phosphine, aldehyde, and allylic carbonate. PubMed. Retrieved from [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013, May 14). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. Retrieved from [Link]

-

Tamura, R., et al. (n.d.). Stereoselective E and Z olefin formation by Wittig olefination of aldehydes with allylic phosphorus ylides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Gedye, R. N., et al. (1977, April). The stereochemistry of the Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes. Canadian Journal of Chemistry. Retrieved from [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013, May 14). The modern interpretation of the Wittig reaction mechanism. Semantic Scholar. Retrieved from [Link]

-

Robiette, R., et al. (2006, January 27). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. Retrieved from [Link]

-

Molander, G. A., & Dehm, D. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. Retrieved from [Link]

-

Tamura, R., et al. (n.d.). Stereoselective E-olefin formation by Wittig-type olefination of aldehydes with allylic tributylphosphorus ylides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. UCD Research Repository. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. fiveable.me [fiveable.me]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

Allylidenetriphenylphosphorane: Thermodynamic Stability and Mechanistic Control in Polyene Synthesis

Executive Summary

For drug development professionals and synthetic chemists, the construction of conjugated dienes and polyenes demands rigorous stereochemical control. Allylidenetriphenylphosphorane ( Ph3P=CH−CH=CH2 ) represents a critical semi-stabilized Wittig reagent used to install allylic systems in complex Active Pharmaceutical Ingredients (APIs), such as retinoids and leukotriene modulators.

This whitepaper provides an in-depth analysis of the thermodynamic stability of allylic ylides, the causality behind their condition-dependent E/Z stereoselectivity, and a self-validating experimental protocol for their generation and application.

Structural and Thermodynamic Profile

Phosphonium ylides are broadly categorized by the thermodynamic stability of their carbanionic center. Allylidenetriphenylphosphorane occupies a unique middle ground as a semi-stabilized ylide [1].

Resonance Delocalization

The thermodynamic stability of allylidenetriphenylphosphorane is governed by the extended π -conjugation of the carbanion. The negative charge is not localized solely on the α -carbon; it is resonance-delocalized across the adjacent vinylic system:

Ph3P+−C−H−CH=CH2⟷Ph3P+−CH=CH−C−H2This delocalization lowers the ground-state energy of the ylide compared to non-stabilized alkyl ylides (e.g., methylenetriphenylphosphorane), but it lacks the powerful electron-withdrawing inductive effects of ester or ketone groups found in fully stabilized ylides[2].

Acidity and pKa Context

The thermodynamic stability of an ylide is inversely proportional to the pKa of its conjugate acid. The conjugate acid, allyltriphenylphosphonium bromide, exhibits a pKa of approximately 22 in DMSO[3]. Because it is less acidic than fully stabilized phosphonium salts ( pKa≈9 ), the generation of allylidenetriphenylphosphorane requires strong bases, typically organolithiums (n-BuLi) or hexamethyldisilazides (NaHMDS/KHMDS)[4].

Mechanistic Causality in E/Z Selectivity

The hallmark of semi-stabilized ylides is their tendency to produce mixtures of E and Z isomers during Wittig olefinations. Understanding the causality behind this requires examining the oxaphosphetane intermediate and the role of the counterion[5].

The Lithium Salt Effect (Thermodynamic vs. Kinetic Control)

The choice of base during ylide generation fundamentally alters the reaction's energy landscape:

-

Lithium Bases (e.g., n-BuLi): Lithium cations ( Li+ ) are highly oxophilic. They coordinate to the oxygen atom of the intermediate betaine/oxaphosphetane. This coordination stabilizes the intermediate and lowers the activation energy for the retro-Wittig reaction (the reversion of the oxaphosphetane back to the ylide and aldehyde). This induced reversibility places the reaction under thermodynamic control, funneling the equilibrating mixture toward the more sterically relaxed, thermodynamically stable E -diene [4].

-

Salt-Free Conditions (e.g., NaHMDS): Sodium and potassium cations coordinate poorly. Without Li+ to stabilize the intermediate, the initial [2+2] cycloaddition to form the oxaphosphetane becomes irreversible. The reaction remains under kinetic control, favoring the transition state that minimizes 1,2-steric interactions, thereby yielding the Z -diene [5].

Fig 1: Wittig reaction pathway demonstrating kinetic vs. thermodynamic control.

Quantitative Data: Ylide Thermodynamics & Reactivity

To contextualize allylidenetriphenylphosphorane, the following table summarizes the thermodynamic stability and reactivity profiles across the three primary classes of Wittig reagents.

| Ylide Classification | Prototypical Structure | Conjugate Acid pKa (DMSO) | Thermodynamic Stability | Dominant Stereocontrol |

| Non-stabilized | Ph3P=CH−CH3 | ∼22.0 | Low (Highly Reactive) | Kinetic ( Z -selective) |

| Semi-stabilized | Ph3P=CH−CH=CH2 | ∼20.0−22.0 | Moderate | Mixed (Condition-dependent) |

| Stabilized | Ph3P=CH−CO2Et | ∼9.0 | High (Less Reactive) | Thermodynamic ( E -selective) |

Data synthesized from Bordwell pKa tables and standard organophosphorus reactivity profiles[2][3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the generation and reaction of allylidenetriphenylphosphorane is designed as a self-validating system . Visual cues are embedded into the workflow to confirm successful intermediate generation without requiring in-line spectroscopic sampling.

Reagents Required

-

Allyltriphenylphosphonium bromide (1.0 equiv, rigorously dried)

-

Base: NaHMDS (1.05 equiv, 1.0 M in THF) for Z -selectivity, OR n-BuLi for E -selectivity.

-

Electrophile: Target aldehyde (0.95 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Preparation of the Phosphonium Suspension:

-

Action: Add allyltriphenylphosphonium bromide to a flame-dried Schlenk flask purged with argon. Add anhydrous THF (approx. 0.2 M concentration) and stir.

-

Causality: The salt is largely insoluble in THF at room temperature, forming a white suspension. Rigorous exclusion of water is required to prevent premature quenching of the strong base.

-

-

Ylide Generation (Deprotonation):

-

Action: Cool the suspension to -78 °C using a dry ice/acetone bath. Add the chosen base (e.g., NaHMDS) dropwise over 10 minutes.

-

Action: Remove the cooling bath and allow the mixture to warm to 0 °C for 30 minutes.

-

Validation:The suspension will dissolve, and the solution will turn a deep, vibrant orange/red. This color change is the self-validating physical cue that the semi-stabilized, highly conjugated allylic carbanion has successfully formed.

-

-

Cycloaddition (Aldehyde Addition):

-

Action: Re-cool the vibrant red ylide solution to -78 °C. Add the aldehyde (dissolved in a minimum volume of THF) dropwise.

-

Causality: Re-cooling is critical. The initial cycloaddition is highly exothermic. Low temperatures trap the kinetic oxaphosphetane intermediate and prevent unwanted side reactions or premature equilibration.

-

Validation:The deep red color will rapidly fade to pale yellow or colorless. This visual bleaching confirms the nucleophilic attack of the ylide onto the carbonyl carbon and the destruction of the conjugated carbanion system.

-

-

Maturation and Quench:

-

Action: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours to ensure complete decomposition of the oxaphosphetane into the diene and triphenylphosphine oxide.

-

Action: Quench the reaction with saturated aqueous NH4Cl . Extract with diethyl ether, dry over MgSO4 , and concentrate in vacuo.

-

Fig 2: Self-validating workflow for allylic ylide generation and olefination.

References

-

The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes ResearchGate URL:[Link]

-

Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center National Center for Biotechnology Information (PMC) URL:[Link]

-

Wittig Reaction - Examples and Mechanism Master Organic Chemistry URL:[Link]

-

Stereoselective Olefination Reactions: The Wittig Reaction Andrew G. Myers Research Group, Harvard University URL:[Link]

-

Bordwell pKa Table Organic Chemistry Data URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to the pKa Value of Allyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Allyltriphenylphosphonium Bromide in Organic Synthesis

Allyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as an essential reagent in the Wittig reaction, a cornerstone of modern organic chemistry for the synthesis of alkenes from aldehydes and ketones.[1][2] The efficacy of the Wittig reaction is intrinsically linked to the formation of a phosphorus ylide, which is generated by the deprotonation of the phosphonium salt precursor. The ease of this deprotonation is directly governed by the acidity of the α-protons, a property quantified by the pKa value. A thorough understanding of the pKa of allyltriphenylphosphonium bromide is therefore paramount for optimizing reaction conditions, controlling stereoselectivity, and maximizing yields in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Synthesis and Purification of Allyltriphenylphosphonium Bromide

The synthesis of allyltriphenylphosphonium bromide is typically achieved through the quaternization of triphenylphosphine with allyl bromide.[3] This nucleophilic substitution reaction is generally straightforward and results in a stable, crystalline product.

Experimental Protocol: Synthesis of Allyltriphenylphosphonium Bromide

This protocol is adapted from a procedure reported in the supporting information of a publication by The Royal Society of Chemistry.[4]

Materials:

-

Triphenylphosphine (P(C₆H₅)₃)

-

Allyl bromide (CH₂=CHCH₂Br)

-

Acetonitrile (CH₃CN), anhydrous

-

Pentane

-

Schlenk flask

-

Stir bar

-

Reflux condenser

-

Nitrogen or Argon gas supply

-

Vacuum filtration apparatus

Procedure:

-

To an oven-dried Schlenk flask equipped with a stir bar, add triphenylphosphine (10 mmol, 1.00 equiv).

-

Add anhydrous acetonitrile (10 mL) to dissolve the triphenylphosphine.

-

Under a nitrogen or argon atmosphere, add allyl bromide (10 mmol, 1.00 equiv) to the solution.

-

Heat the reaction mixture to 70 °C and maintain this temperature for 24 hours.

-

After 24 hours, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture in vacuo to obtain the crude product.

-

Purify the crude product by washing with pentane (3 x 10 mL).

-

Isolate the white solid product by vacuum filtration.

-

Dry the solid product for 12 hours in vacuo at room temperature.

Characterization:

The identity and purity of the synthesized allyltriphenylphosphonium bromide can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as mass spectrometry.[4]

Understanding the pKa of Allyltriphenylphosphonium Bromide

The pKa value is a quantitative measure of the acidity of a compound. For allyltriphenylphosphonium bromide, the relevant pKa corresponds to the dissociation of a proton from the carbon atom adjacent to the phosphorus, leading to the formation of the corresponding phosphorus ylide.

Factors Influencing the Acidity of Phosphonium Salts

The acidity of the α-protons in phosphonium salts is influenced by several factors:

-

The Electronegativity of the Phosphorus Atom: The positively charged phosphorus atom acts as a strong electron-withdrawing group, which inductively polarizes the C-H bond, increasing the acidity of the α-protons.

-

The Nature of the Substituents on Phosphorus: The three phenyl groups in allyltriphenylphosphonium bromide contribute to the electron-withdrawing effect through both induction and resonance, further enhancing the acidity.

-

The Nature of the Alkyl Group: The allyl group itself influences the acidity. The sp² hybridized carbons of the double bond are more electronegative than sp³ carbons, which can have a modest effect on the acidity of the adjacent methylene protons.

The equilibrium between the phosphonium salt and its ylide is fundamental to the Wittig reaction.

Caption: Equilibrium between allyltriphenylphosphonium bromide and its corresponding ylide.

Experimental Determination of the pKa Value

While the pKa of many organic compounds can be determined by simple titration, the relatively low acidity of phosphonium salts often requires more sophisticated techniques. A study by Sales, et al. was the first to report the measurement of pKa values for common phosphonium ions, including allyltriphenylphosphonium.[2][5] The reported method involves comparing the rates of proton transfer to an electrogenerated base with those of carbon acids of known acidity.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and non-invasive method for determining pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.[6][7]

Experimental Protocol: pKa Determination by ¹H NMR Titration

This generalized protocol can be adapted for the determination of the pKa of allyltriphenylphosphonium bromide.

Materials:

-

Allyltriphenylphosphonium bromide, purified

-

Deuterated water (D₂O)

-

Deuterated sodium hydroxide (NaOD) solution (e.g., 0.1 M in D₂O)

-

Deuterated hydrochloric acid (DCl) solution (e.g., 0.1 M in D₂O)

-

NMR tubes

-

pH meter calibrated for D₂O

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of allyltriphenylphosphonium bromide in D₂O (e.g., 10-20 mM).

-

Prepare a series of NMR tubes, each containing an aliquot of the phosphonium salt stock solution.

-

Adjust the pD of each sample by adding small, precise volumes of either DCl or NaOD solution. Aim for a range of pD values that bracket the expected pKa.

-

Measure the pD of each sample using a calibrated pH meter (note: pD = pH reading + 0.4).

-

Acquire a ¹H NMR spectrum for each sample.

-

Identify a proton signal that is sensitive to the deprotonation of the α-carbon. The methylene protons (CH₂) adjacent to the phosphorus atom are the primary candidates.

-

Plot the chemical shift (δ) of the selected proton signal as a function of the measured pD.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation adapted for NMR chemical shifts:

δ_obs = (δ_A⁻ * 10^(pD - pKa)) + δ_HA) / (1 + 10^(pD - pKa))

where:

-

δ_obs is the observed chemical shift at a given pD.

-

δ_A⁻ is the chemical shift of the deprotonated species (ylide).

-

δ_HA is the chemical shift of the protonated species (phosphonium salt).

-

pD is the measured pD of the solution.

-

pKa is the acid dissociation constant in D₂O.

-

-

The pKa value is determined from the inflection point of the sigmoidal plot.

Data Presentation:

The collected data should be summarized in a table for clarity.

| Sample | Volume of DCl/NaOD added (µL) | pD | Chemical Shift of α-CH₂ (ppm) |

| 1 | ... | ... | ... |

| 2 | ... | ... | ... |

| ... | ... | ... | ... |

| n | ... | ... | ... |

graph "pKa Determination Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#FFFFFF"; "Stock_Solution" [label="Prepare Stock Solution\nof Phosphonium Salt in D₂O"]; "pH_Adjustment" [label="Adjust pD of Aliquots\nwith DCl/NaOD"]; } subgraph "cluster_Measurement" { label = "Measurement"; bgcolor="#FFFFFF"; "pD_Measurement" [label="Measure pD of Each Sample"]; "NMR_Acquisition" [label="Acquire ¹H NMR Spectrum\nfor Each Sample"]; } subgraph "cluster_Analysis" { label = "Data Analysis"; bgcolor="#FFFFFF"; "Data_Plotting" [label="Plot Chemical Shift vs. pD"]; "Curve_Fitting" [label="Fit Data to Henderson-Hasselbalch Equation"]; "pKa_Determination" [label="Determine pKa from Inflection Point"]; } "Stock_Solution" -> "pH_Adjustment"; "pH_Adjustment" -> "pD_Measurement"; "pD_Measurement" -> "NMR_Acquisition"; "NMR_Acquisition" -> "Data_Plotting"; "Data_Plotting" -> "Curve_Fitting"; "Curve_Fitting" -> "pKa_Determination";

}

Caption: Workflow for the determination of pKa by NMR titration.

Conclusion

A comprehensive understanding of the pKa of allyltriphenylphosphonium bromide is indispensable for its effective utilization in organic synthesis. This guide has provided a detailed overview of its synthesis, the theoretical basis of its acidity, and a robust experimental protocol for the determination of its pKa value. By leveraging this knowledge, researchers and drug development professionals can enhance the precision and efficiency of their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Wittig Reaction: A Cornerstone of Modern Organic Synthesis. [Link]

- Sales, K. D., & Utley, J. H. P. (1990). Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

- Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846.

- Stephan, D. W. (2015). Synthesis and Lewis Acidity of Fluorophosphonium Cations. Dalton Transactions, 44(15), 6834-6841.

- Mehta, M., & Stephan, D. W. (2021). Lewis Superacidic Catecholato Phosphonium Ions: Phosphorus–Ligand Cooperative C–H Bond Activation. Journal of the American Chemical Society, 143(38), 15868–15876.

- Stephan, D. W., & Holthausen, M. H. (2016). Dicationic phosphonium salts: Lewis acid initiators for the Mukaiyama-aldol reaction. Dalton Transactions, 45(34), 13464–13471.

- Selva, M., & Perosa, A. (2016). Phosphonium salts and P-ylides. Organophosphorus Chemistry, 45, 132–169.

-

The Royal Society of Chemistry. (2022). Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. [Link]

- O'Neil, I. A., & Maryanoff, B. E. (2021). Wittig Olefination Using Phosphonium Ion-Pair Reagents Incorporating an Endogenous Base. Organic Letters, 23(4), 1260–1264.

- Houben-Weyl. (2001). 3.7 Phosphonium Salts. In Science of Synthesis (Vol. 42, pp. 645-688). Thieme.

-

Organic Syntheses. ACETYLALLENE. [Link]

-

ResearchGate. Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

-

Chemistry Education. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

- Google Patents. US3334144A - Process for making alkyltriaryl-phosphonium compounds.

-

University of East Anglia. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

National Institutes of Health. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. [Link]

-

PubChem. Allyltriphenylphosphonium bromide. [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

DigitalCommons@UNO. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

-

Inxight Drugs. Benzyltriphenylphosphonium bromide. [Link]

-

National Institutes of Health. Benzyltriphenylphosphonium bromide. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Allyltriphenylphosphonium bromide | 1560-54-9 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

Unveiling the Reactivity of Allylic Ylides: Electron Density, Nucleophilicity, and Regioselectivity in Drug Discovery

Executive Summary

Allylic ylides—highly reactive intermediates characterized by a positively charged heteroatom (such as phosphorus, sulfur, or nitrogen) adjacent to an allyl anion—are indispensable tools in modern synthetic organic chemistry and drug development. Their unique electronic architecture allows for highly stereoselective C–C bond formations, facilitating the synthesis of complex polyene macrolides, vinyl epoxides, and skipped dienes[1]. However, harnessing their full potential requires a rigorous understanding of their electron density distribution, which dictates whether nucleophilic attack occurs at the α

- or γ -carbon. This whitepaper explores the causality behind their reactivity and provides self-validating protocols for their application.

Electronic Architecture and Charge Distribution

The reactivity of an allylic ylide is fundamentally governed by the delocalization of its negative charge. Resonance structures reveal that the electron density is distributed across the allylic system, creating two distinct nucleophilic centers: the α -carbon (directly adjacent to the heteroatom) and the γ -carbon (at the terminus of the double bond).

Kinetically, the α -carbon possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the primary site for direct nucleophilic attack (e.g., standard Wittig olefination)[2]. However, the nucleophilicity of these sites is highly tunable. By introducing steric bulk at the heteroatom or electron-withdrawing groups at the α -position, the electron density can be effectively "pushed" toward the γ -carbon, enabling vinylogous reactivity and conjugate additions[3].

Fig 1. Electron density delocalization and nucleophilic sites in allylic ylides.

Mechanistic Divergence: Phosphorus vs. Sulfur Ylides

The nature of the heteroatom profoundly influences the ylide's nucleophilicity and subsequent reaction pathways.

1. Allylic Phosphorus Ylides: Phosphorus ylides are generally more stable and less nucleophilic than their sulfur counterparts. In Wittig reactions, stabilized allylic phosphorus ylides (bearing electron-withdrawing groups) react under thermodynamic control to yield predominantly E-alkenes via a trans-oxaphosphetane intermediate[1]. Conversely, non-stabilized ylides react under kinetic control to yield Z-alkenes. When sterically encumbered, these ylides can undergo γ -selective allylic alkylation, providing access to highly functionalized 1,4-skipped dienes[4].

2. Allylic Sulfonium Ylides: Sulfonium ylides exhibit higher α -carbon nucleophilicity due to the lower stabilization of the carbanion by the sulfur atom compared to sulfoxonium ylides[5]. This high reactivity makes them excellent reagents for Corey-Chaykovsky epoxidations and aziridinations. However, allylic sulfonium ylides are notoriously prone to [2,3]-sigmatropic rearrangements. The weak C–S bond and the highly ordered envelope transition state often cause intramolecular rearrangement to outcompete intermolecular trapping, yielding complex homoallylic sulfides[6][7].

Fig 2. Mechanistic divergence of allylic ylides based on electronic and steric factors.

Quantitative Analysis of Reactivity and Selectivity

To systematically compare the behavior of these intermediates, the following table summarizes the regioselectivity and stereochemical outcomes of key allylic ylide transformations based on recent literature.

| Ylide Type | Reaction / Electrophile | Regioselectivity ( α:γ ) | Yield (%) | Stereoselectivity | Key Causality / Driver |

| Allylic Phosphorus Ylide | Cu-catalyzed allylic alkenylation | > 1:49 ( γ -selective) | High | E-selective | Steric bulk at α -position drives γ -attack[4]. |

| Allylic Sulfonium Ylide | Asymmetric Epoxidation (Aromatic Aldehydes) | Exclusive α -attack | >85% | Up to 100% ee | Irreversible betaine formation; chiral sulfide dictates face[7]. |

| Allylic Sulfonium Ylide | [2,3]-Sigmatropic Rearrangement | N/A (Internal rearrangement) | 78–88% | 2.4:1 (trans:cis) | High sulfur nucleophilicity prevents [1,2] shift[6]. |

| Allylic Phosphorus Ylide | [3+2] Annulation (MBH Carbonates) | Exclusive α -attack | 67–99% | 84–99% ee | Phosphine nucleophilicity increases electron density[8]. |

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental protocols must not merely be a sequence of steps, but a self-validating system where causality is clear, and intermediate states are verifiable.

Protocol 1: Synthesis of Skipped Dienes via γ -Selective Allylic Alkylation (Phosphorus Ylides)

Objective: To synthesize 1,4-dienes via the vinylogous nucleophilicity of an allylic phosphorus ylide. Causality: Utilizing a bulky phosphine catalyst (e.g., tricyclohexylphosphine) sterically shields the α -carbon. This forces the electrophile to interact with the γ -carbon, flipping the intrinsic regioselectivity from α to γ .

Step-by-Step Workflow:

-

Ylide Generation: Suspend the allylic phosphonium salt (1.0 equiv) in anhydrous THF under an argon atmosphere at -78 °C.

-

Deprotonation: Dropwise add LiHMDS (1.05 equiv).

-

Causality: LiHMDS is chosen over n-BuLi to prevent unwanted nucleophilic attack on the highly electrophilic phosphonium center.

-

Validation Check: Extract a 0.1 mL aliquot and analyze via 31 P NMR. The disappearance of the phosphonium salt signal (~ +25 ppm) and the emergence of the ylide signal (~ +15 ppm) confirms successful generation.

-

-

Electrophile Addition: Introduce the allylic carbonate or aldehyde (1.2 equiv) slowly. Maintain at -78 °C for 2 hours, then warm to room temperature.

-

Quenching & Isolation: Quench with saturated aqueous NH 4 Cl. Extract with diethyl ether.

-

Validation Check: Analyze the crude mixture via 1 H NMR. The presence of bis-allylic methylene protons (~ 2.8 ppm) confirms the formation of the skipped 1,4-diene, validating the γ -attack pathway.

-

Protocol 2: Asymmetric Epoxidation via In Situ Allylic Sulfonium Ylides

Objective: To synthesize chiral vinyl epoxides while suppressing the competing [2,3]-sigmatropic rearrangement. Causality: Direct alkylation of sulfides to form allylic sulfonium salts often leads to premature degradation. Generating the ylide in situ via rhodium-catalyzed carbene transfer maintains a low steady-state concentration of the highly reactive ylide, allowing intermolecular epoxidation to outcompete intramolecular rearrangement[7].

Step-by-Step Workflow:

-

Catalyst & Substrate Preparation: In a flame-dried Schlenk flask, dissolve the chiral oxathiane-derived sulfide (20 mol%), Rh 2 (OAc) 4 (1 mol%), and the target aldehyde (1.0 equiv) in anhydrous CH 2 Cl 2 at room temperature.

-

Carbene Transfer: Using a syringe pump, add a solution of phenyldiazomethane (1.5 equiv) in CH 2 Cl 2 over 4 hours.

-

Causality: Slow addition prevents diazo dimerization into unwanted alkenes.

-

Validation Check: The reaction mixture will bubble (N 2 evolution). The cessation of N 2 evolution and the fading of the red diazo color to a pale yellow visually indicates complete carbene transfer and ylide consumption.

-

-

Workup: Concentrate the mixture under reduced pressure and purify via silica gel chromatography.

-

Validation Check: Chiral HPLC analysis of the purified product against a racemic standard will validate the enantiomeric excess (ee), confirming the facial selectivity imparted by the chiral sulfide.

-

Conclusion & Strategic Outlook

The strategic deployment of allylic ylides in drug development relies on a profound understanding of their electron density and nucleophilicity. By manipulating steric environments, heteroatom identity, and reaction kinetics, scientists can precisely direct these intermediates toward olefination, annulation, or complex sigmatropic rearrangements, unlocking diverse chemical space for novel therapeutics.

References

-

[8] A highly regio- and stereo-selective [3+2] annulation of allylic compounds and 2-substituted 1,1-dicyanoalkenes through a catalytic carbon–phosphorus ylide reaction | ResearchGate.8

-

[4] Catalyst-Free Synthesis of Skipped Dienes from Phosphorus Ylides, Allylic Carbonates, and Aldehydes via a One-Pot SN2′ Allylation–Wittig Strategy | R Discovery.4

-

[2] Stereoselective E and Z olefin formation by Wittig olefination of aldehydes with allylic phosphorus ylides. Stereochemistry | The Journal of Organic Chemistry - ACS Publications. 2

-

[6] [2,3] Sigmatropic Rearrangement of Allylic S-Acylsulfonium Ylide Intermediates Generated from Rhodium-Catalyzed Addition of Diazo Compounds | Organic Letters - ACS Publications.6

-

[5] Recent Developments in Stereoselective Reactions of Sulfonium Ylides | MDPI. 5

-

[7] Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement | Chemical Reviews - ACS Publications. 7

-

[1] Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions | Thieme Connect.1

-

[3] Catalytic Enantioselective Vinylogous Allylic Alkylation of Coumarins | ResearchGate. 3

Sources

An In-depth Technical Guide to the Crystallographic Data and Bonding of Allylidenetriphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Phosphorus Ylides in Synthetic Chemistry

Phosphorus ylides, or Wittig reagents, are a cornerstone of modern organic synthesis, enabling the conversion of ketones and aldehydes into alkenes with high stereo- and regioselectivity. Among these, allylidenetriphenylphosphorane (Ph₃P=CH-CH=CH₂) is a particularly valuable reagent, providing a direct route to the introduction of an allyl group, a versatile functional handle for further chemical transformations. Despite its widespread use, a detailed understanding of the structural and electronic properties of allylidenetriphenylphosphorane is crucial for optimizing its reactivity and designing novel synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the available crystallographic data and a theoretical examination of the bond lengths and angles within the allylidenetriphenylphosphorane molecule.

Synthesis of Allylidenetriphenylphosphorane: An In-Situ Approach

Allylidenetriphenylphosphorane is typically prepared in situ from its corresponding phosphonium salt, allyltriphenylphosphonium bromide. This precursor is synthesized via the reaction of triphenylphosphine with allyl bromide, often in a solvent like dry toluene.[1] More contemporary methods have also been developed, such as the synthesis from benzyl and heteroaryl alcohols using trimethylsilyl bromide (TMSBr) and triphenylphosphine, which offers an alternative to the use of hazardous halogenating agents.[2]

The ylide is then generated by deprotonation of the phosphonium salt with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a sodium amide. The choice of base and reaction conditions is critical as it can influence the geometry of the resulting alkene in subsequent Wittig reactions. The in situ generation is the preferred experimental choice due to the high reactivity and limited stability of the free ylide.

Sources

Application Note: A Detailed Guide to the Synthesis of Conjugated Dienes Using Allylidenetriphenylphosphorane

Abstract

Conjugated dienes are fundamental structural motifs in a vast array of biologically active natural products and are indispensable building blocks in modern organic synthesis, particularly in cycloaddition reactions and polymer chemistry.[1][2] The Wittig reaction stands as a cornerstone of alkene synthesis, offering a powerful and versatile method for the formation of carbon-carbon double bonds.[3][4] This application note provides an in-depth guide for researchers and drug development professionals on the synthesis of conjugated dienes through the reaction of aldehydes with allylidenetriphenylphosphorane. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters for controlling stereoselectivity—a key challenge in diene synthesis. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both scientific integrity and successful implementation.

Part 1: Mechanistic Insights and Stereochemical Control

The Wittig reaction's efficacy in forming a C=C bond with high regioselectivity is unparalleled. The reaction joins two smaller carbon fragments: a carbonyl compound (aldehyde or ketone) and a phosphorus ylide (also known as a phosphorane).[5] When an allylic phosphorane is used, the product is a valuable 1,3-conjugated diene.[6]

The Reaction Pathway: From Ylide to Diene

The overall transformation involves two primary stages: the formation of the phosphorus ylide and its subsequent reaction with an aldehyde.

-

Ylide Generation: Allylidenetriphenylphosphorane is typically generated in situ from its corresponding phosphonium salt, allyltriphenylphosphonium bromide or chloride. This salt is prepared via an SN2 reaction between triphenylphosphine and an allyl halide.[7] Due to the electron-withdrawing nature of the positively charged phosphorus atom, the adjacent α-protons become acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS), to yield the neutral ylide.[4] The choice of a strong, non-nucleophilic, aprotic base is critical to prevent unwanted side reactions.

-

Olefin Formation: The carbon atom of the ylide is highly nucleophilic and attacks the electrophilic carbonyl carbon of the aldehyde. This is believed to proceed via a concerted [2+2] cycloaddition, forming a strained, four-membered heterocyclic intermediate called an oxaphosphetane.[8] This intermediate is unstable and rapidly collapses in a cycloreversion step, yielding the desired conjugated diene and triphenylphosphine oxide (TPPO) as a thermodynamically stable byproduct.[6]

Figure 1: The Wittig reaction mechanism for conjugated diene synthesis.

The Challenge of Stereoselectivity

A significant challenge in using allylic ylides is controlling the stereochemistry of the newly formed double bond. Allylidenetriphenylphosphorane is a semi-stabilized ylide. Unlike non-stabilized ylides that typically yield (Z)-alkenes or stabilized ylides that favor (E)-alkenes, semi-stabilized ylides often produce mixtures of (E) and (Z) isomers.[9][10]

For many applications, particularly in natural product synthesis, achieving high stereoselectivity is paramount. Several strategies have been developed to address this:

-

Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses phosphonate esters instead of phosphonium salts. The resulting phosphonate-stabilized carbanions are more nucleophilic and generally provide excellent (E)-selectivity.[11] A notable protocol involves using lithiated allylic phosphonates with aldehydes in the presence of HMPA to yield terminal 1,3-dienes with high E-selectivity.

-

Salt-Free Conditions: The presence of lithium salts (from n-BuLi) can stabilize the betaine intermediate, influencing the stereochemical outcome.[9] "Salt-free" methods, where the ylide is generated under conditions that precipitate the lithium salts, or alternative approaches like the one developed by He and coworkers using phosphines, aldehydes, and allylic carbonates, can lead to high stereoselectivity for the (E,E)-isomer.[12]

-

Alternative Strategy: An alternative approach to control stereochemistry involves reacting a reactive, non-stabilized saturated ylide with an α,β-unsaturated aldehyde. This often provides more predictable control over the new double bond's geometry.[10]

Part 2: Experimental Application & Protocol

This section provides a representative, step-by-step protocol for the synthesis of a conjugated diene. The workflow is designed for robustness and reproducibility.

Sources

- 1. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. vaia.com [vaia.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wittig Olefination between Phosphine, Aldehyde, and Allylic Carbonate: A General Method for Stereoselective Synthesis of Trisubstituted 1,3-Dienes with Highly Variable Substituents [organic-chemistry.org]

in situ generation of allylidenetriphenylphosphorane using n-butyllithium

An Application Guide for the Synthesis of 1,3-Dienes via the In Situ Generation of Allylidenetriphenylphosphorane

Abstract

This technical guide provides a comprehensive framework for the in situ generation of allylidenetriphenylphosphorane and its subsequent application in the Wittig olefination of aldehydes and ketones. The protocol leverages the strong, non-nucleophilic base n-butyllithium (n-BuLi) for the efficient deprotonation of allyltriphenylphosphonium bromide under anhydrous, low-temperature conditions. We delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and offer critical insights into safety, optimization, and troubleshooting. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the construction of 1,3-dienes, a common structural motif in numerous natural products and functional materials.

Scientific Foundation and Mechanistic Rationale

The Wittig reaction is a cornerstone of synthetic organic chemistry for its ability to form carbon-carbon double bonds with high regioselectivity.[1][2][3] The reaction involves the coupling of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. Allylidenetriphenylphosphorane is a non-stabilized ylide, making it highly reactive and particularly useful for the synthesis of terminal 1,3-dienes from various aldehydes and ketones.[4][5]

The Causality of Reagent Selection

-

Allyltriphenylphosphonium Bromide: This phosphonium salt serves as the ylide precursor, or "pre-reagent." It is typically a stable, crystalline solid prepared from the reaction of triphenylphosphine with allyl bromide.[4][6] The acidity of the protons on the carbon adjacent to the phosphorus atom (pKa ≈ 25-30) is sufficiently high to be removed by a strong base.

-

n-Butyllithium (n-BuLi): The choice of base is critical. n-BuLi is an exceptionally strong base (the pKa of its conjugate acid, butane, is ~50), ensuring rapid and complete deprotonation of the phosphonium salt.[7] Its bulky nature and preference for aggregation in solution minimize competing nucleophilic attack on the phosphonium salt.

-

Anhydrous Aprotic Solvents (e.g., THF): The reaction must be conducted under strictly anhydrous and inert conditions. n-BuLi is pyrophoric and reacts violently with water and oxygen.[8][9] Tetrahydrofuran (THF) is an ideal solvent as it is aprotic, has a low freezing point, and can solvate the intermediate species effectively.

Reaction Mechanism

The overall process can be dissected into two primary stages: the in situ generation of the ylide and the subsequent Wittig reaction.

Figure 1: Overall mechanism of the in situ Wittig olefination.

The reaction begins with the deprotonation of the phosphonium salt by n-BuLi at low temperatures (typically -78 °C) to form the bright red or orange allylidenetriphenylphosphorane. This ylide is then immediately trapped by the addition of an aldehyde or ketone. The ylide and carbonyl undergo a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[10] This intermediate rapidly decomposes to yield the desired alkene (a 1,3-diene) and triphenylphosphine oxide (TPPO), a thermodynamically very stable byproduct that drives the reaction forward. For non-stabilized ylides, this process generally favors the formation of the (Z)-alkene under kinetically controlled, salt-free conditions.[2][11]

Critical Safety Protocols: Handling Pyrophoric Reagents

WARNING: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[8][12] All operations involving n-BuLi must be performed by trained personnel under a strictly inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE).

| Hazard | Mitigation and Best Practices |

| Pyrophoricity of n-BuLi | Always handle n-BuLi solutions using syringe or cannula techniques under an inert gas (e.g., in a glovebox or on a Schlenk line).[9] Never work alone. Ensure a Class D fire extinguisher (for combustible metals) or a bucket of dry sand is accessible.[12] |

| Reactivity with Water | All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere. All solvents and reagents must be rigorously dried and deoxygenated. |

| Corrosivity | n-BuLi solutions are corrosive.[8] Always wear a fire-retardant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (nitrile gloves are common, but check manufacturer compatibility).[9][13] |

| Spills & Quenching | For small spills, cover with dry sand or another non-combustible absorbent material.[8] For quenching residual n-BuLi or cleaning equipment, slowly add a less reactive solvent like hexane, followed by dropwise addition of isopropanol at 0 °C, and then methanol and finally water.[12] |

Experimental Guide

This section provides step-by-step protocols for the preparation of the phosphonium salt and its subsequent use in the in situ Wittig reaction.

Materials and Reagents

| Reagent/Material | Grade/Specification | Purpose |

| Allyl bromide | ≥98%, stabilized | Reagent for salt synthesis |

| Triphenylphosphine (PPh₃) | ≥99% | Reagent for salt synthesis |

| Toluene | Anhydrous, ≥99.8% | Solvent for salt synthesis |

| Allyltriphenylphosphonium bromide | Synthesized as below or commercial (≥98%) | Ylide precursor |

| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M solution in hexanes | Strong base for deprotonation |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free, ≥99.9% | Reaction solvent |

| Aldehyde or Ketone | Substrate specific, purified | Electrophile |

| Saturated NH₄Cl (aq) | Reagent grade | Quenching agent |

| Diethyl ether / Ethyl acetate | Reagent grade | Extraction solvent |

| Magnesium sulfate (MgSO₄) | Anhydrous | Drying agent |

| Schlenk flask / 3-neck flask | Oven-dried | Reaction vessel |

| Syringes and needles | Sterile, dry | Reagent transfer |

| Dry ice / Acetone bath | - | Low-temperature control |

Protocol 1: Synthesis of Allyltriphenylphosphonium Bromide

This protocol outlines the preparation of the necessary phosphonium salt precursor.[4]

-

Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add triphenylphosphine (26.2 g, 100 mmol) and 100 mL of anhydrous toluene. Stir until the solid dissolves.

-

Reaction: Add allyl bromide (9.6 mL, 110 mmol) dropwise to the stirring solution. An exothermic reaction will occur, and a white precipitate will form.

-

Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the white solid by vacuum filtration, wash the filter cake thoroughly with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting white crystalline powder under high vacuum. The typical yield is 85-95%. The product should have a melting point of 222-225 °C.[5][6]

Protocol 2: In Situ Generation and Wittig Reaction

This is the core protocol for generating the ylide and reacting it with a carbonyl compound. The following procedure is for a 10 mmol scale reaction.

Figure 2: Experimental workflow for the in situ Wittig reaction.

-

Inert Atmosphere Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a thermometer. Maintain a positive pressure of inert gas throughout the reaction.

-

Add Phosphonium Salt: Add allyltriphenylphosphonium bromide (4.02 g, 10.5 mmol, 1.05 eq) to the flask.

-

Add Solvent: Using a dry syringe, add 50 mL of anhydrous THF. Stir to form a suspension.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Ylide Generation: Slowly add n-butyllithium (e.g., 6.25 mL of a 1.6 M solution in hexanes, 10 mmol, 1.0 eq) dropwise via syringe over 15 minutes. A deep red, orange, or dark brown color should appear, indicating the formation of the ylide. The choice to use a slight excess of the salt ensures all the n-BuLi is consumed.

-

Stirring: Stir the resulting ylide solution at -78 °C for 30-60 minutes to ensure complete deprotonation.

-

Carbonyl Addition: In a separate dry flask, prepare a solution of the aldehyde or ketone (10 mmol, 1.0 eq) in 10-15 mL of anhydrous THF. Transfer this solution dropwise to the cold ylide solution via syringe or cannula over 20 minutes. The characteristic color of the ylide should fade upon addition.

-

Reaction Progression: Keep the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates consumption of the carbonyl starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether or ethyl acetate and 50 mL of water. Separate the layers. Extract the aqueous layer two more times with 25 mL portions of the organic solvent.

-

Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product contains the desired 1,3-diene and triphenylphosphine oxide (TPPO). TPPO can often be partially removed by precipitation from a nonpolar solvent like hexane or a hexane/ether mixture. Final purification is typically achieved by flash column chromatography on silica gel.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No ylide formation (no color change) | Wet glassware, solvent, or reagents. Inactive n-BuLi solution. | Ensure all equipment is rigorously dried. Use freshly opened or titrated n-BuLi. Use freshly distilled anhydrous THF. |

| Low yield of alkene | Incomplete ylide formation. Side reactions of the ylide. Sterically hindered carbonyl compound. | Increase stir time after n-BuLi addition. Maintain low temperature during carbonyl addition. For hindered ketones, consider longer reaction times, warming, or using the more reactive Horner-Wadsworth-Emmons reaction.[14] |

| Low (Z)-selectivity | Reaction warmed prematurely. Presence of lithium salts can sometimes favor the (E)-alkene.[10][11] | Maintain strict temperature control at -78 °C. For higher (Z)-selectivity, consider using "salt-free" ylides generated with bases like KHMDS or NaHMDS.[11] |

| Difficulty removing TPPO | TPPO is highly polar and can co-elute with polar products. | Precipitate TPPO from a minimal amount of cold ether/hexane. Optimize chromatography conditions (e.g., using a less polar eluent system). |

References

-

Sabounchei, S. J., Shahriary, P., Bolboli, Z., Nojini, Z., Khavasi, H. R., Arici, C., & Dal, H. (2010). Synthesis of New Phosphorus Ylides: Spectroscopic and X-ray Structural Studies. Heteroatom Chemistry, 21(7), 475–485. [Link]

-

Chen, S., Liu, C., & Wang, D. (2014). Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. The Journal of Organic Chemistry, 79(19), 9494–9499. [Link]

-

Sabounchei, S. J., et al. (2011). Synthesis and Characterization of Ag(I) and Pd(II) Complexes of Some Phosphorus Ylides. Asian Journal of Chemistry, 23(12), 5321-5325. [Link]

-

Sabounchei, S. J., et al. (2009). Synthesis, spectroscopic and X-ray structural studies of silver(I) complexes of α-keto stabilized phosphorus ylides. Journal of Coordination Chemistry, 62(18), 2965-2973. [Link]

-

Forris, S. J., & Kündig, E. P. (2009). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. CHIMIA International Journal for Chemistry, 63(12), 861-864. [Link]

-

Eguchi, S., et al. (1977). Studies on Bond Character in Phosphorus Ylides by Combustion Heat and X-Ray Photoelectron Spectroscopy. Bulletin of the Chemical Society of Japan, 50(3), 674-677. [Link]

-

University of Georgia Office of Research. n-Butyllithium-109-72-8.docx. [Link]

-

Organic Chemistry Research. (2022). Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides. Organic Chemistry Research, 8, 33-36. [Link]

-

Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

-

Reich, H. J., et al. (2013). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (73), 50289. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

University of Missouri. (2014, March 13). The Wittig Reaction. [Link]

-

ResearchGate. Reaction conditions for optimization of Wittig olefination. [Link]

-

Daugulis, O., et al. (2008). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Organic letters, 10(20), 4609–4612. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2405. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

L.S.College, Muzaffarpur. (2020, October 15). Wittig reaction. [Link]

-

Organic Syntheses. α-(4-N,N-DIMETHYLAMINOPHENYL)-α-PHENYL-4-N,N-DIMETHYLAMINOBENZYL ALCOHOL. [Link]

-

Science and Education Publishing. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(2), 17-20. [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6683. [Link]

-

ResearchGate. (2011). Synthesis and application of triphenylphosphine and its derivates. [Link]

-